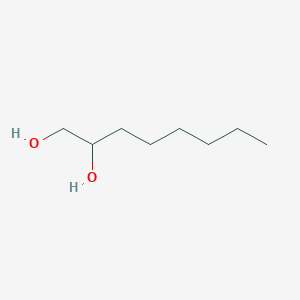

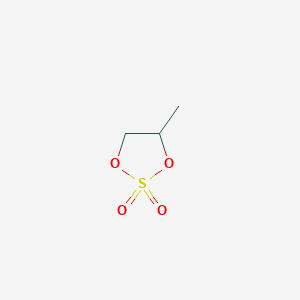

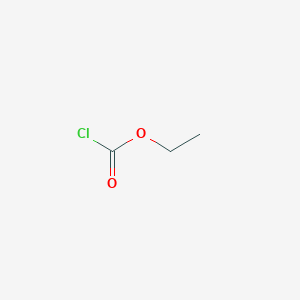

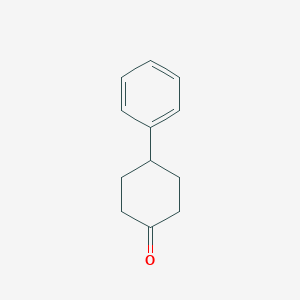

![molecular formula C8H15ClO5 B041911 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid CAS No. 396106-50-6](/img/structure/B41911.png)

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and related compounds has been reported through various methods. One notable approach involves the oxidation of 2-(2-chloroethoxy) ethanol, where different oxidants such as nitric acid, Jones reagent, hydrogen peroxide, and sodium hypochlorite have been compared. Nitric acid emerged as the preferred oxidant due to its simplicity, lower cost, and higher yield, achieving an 89% yield under specific conditions (Xiang Hong-lin, 2008). Additionally, the transformation of certain precursors into 2-(2-chloroethoxy) acetates through reactions involving alcohol and thionyl chloride highlights the versatility and range of methods available for synthesizing this compound and its derivatives (Guo Ming, 2001).

Molecular Structure Analysis

Structural characterization and analysis are pivotal for understanding the compound's chemical behavior. Advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure of synthesized compounds, ensuring the accuracy of the chemical synthesis process. The use of these analytical methods provides detailed insights into the molecular composition and structural integrity of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and its related compounds (Xiang Hong-lin, 2008).

Applications De Recherche Scientifique

Production of Acid-labile Acetals : This compound is used for producing acid-labile acetals from perfluorocycloalkenes (Plevey & Talbot, 1977).

Chiral Derivatizing Agent : It may be used as a chiral derivatizing agent for amines and alcohols, and as a chiral phosphonic auxiliary (Majewska, 2019).

Synthesis of 3-methylpyrrole : It is utilized in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate (Cornforth & Du Ming-hui, 1990).

Immunization with Synthetic Peptides : Phospholipid amide derivatives of this acid can be incorporated into liposomal constructs for immunization with synthetic peptides, allowing coupling of peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).

Determination of Absolute Configuration : Its biotransformations can be used to determine the absolute configuration of all isomers (Majewska, 2015).

Kinetic Resolution of Racemic Amines : Isopropyl 2-propoxyacetate, a related compound, is effective in the kinetic resolution of racemic amines (Olah et al., 2018).

Synthesis of New Compounds : It is used in nucleophilic substitution reactions to synthesize new compounds and their derivatives (Zhanaliyeva et al., 2019).

Establishing Configurations of Enantiomers : Nonracemic menthyl phosphorylacetates, related compounds, are used for establishing the configurations of enantiomers (Bredikhin et al., 2007).

Reaction with Alcohols : 2-(Chloromethoxy)ethyl acetate, another related compound, reacts with alcohols to produce specific acetates and bis(alkoxy)methanes (Aitken et al., 1986).

Quantification in Human Urine : A procedure has been developed to quantify 2-(2-methoxyethoxy)acetic acid, a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples (B'hymer et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZWQAPFVLOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

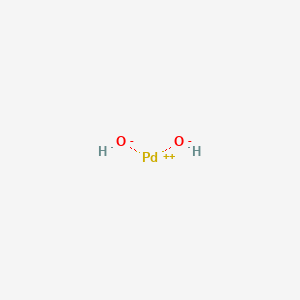

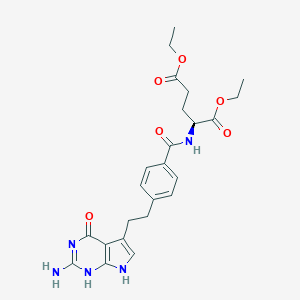

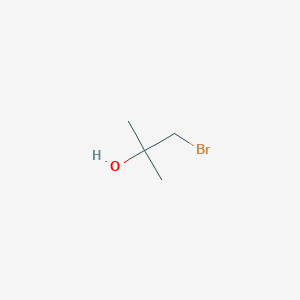

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)